![molecular formula C13H16BrN3O B2463963 3-(4-bromophenyl)-3,5,6,7,8,9-hexahydro-2H-[1,2,4]triazolo[4,3-a]azepin-3-ol CAS No. 306290-80-2](/img/structure/B2463963.png)
3-(4-bromophenyl)-3,5,6,7,8,9-hexahydro-2H-[1,2,4]triazolo[4,3-a]azepin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-bromophenyl)-3,5,6,7,8,9-hexahydro-2H-[1,2,4]triazolo[4,3-a]azepin-3-ol, also known as BZA, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BZA belongs to the class of triazolobenzodiazepines and has been extensively studied for its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Antibacterial Activity
One area of scientific research involving the structural motif related to 3-(4-bromophenyl)-3,5,6,7,8,9-hexahydro-2H-[1,2,4]triazolo[4,3-a]azepin-3-ol focuses on its synthesis and antibacterial activity. Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties against strains of gram-positive and gram-negative bacteria as well as yeast fungi. Some derivatives demonstrated significant activity against S. aureus and C. albicans, with one compound outperforming the reference drug Cefixime and displaying comparable activity to the antibiotic Linezolid (Demchenko et al., 2021).
Synthesis of Heterocyclic Compounds
Another line of investigation is the efficient synthesis of heterocyclic compounds, with triazolo[4,3-a]azepin-3-one(thiol) being an example. These compounds are noted for their high bioactivity and additive values, suggesting potential applications in various fields including pharmaceuticals (Sun Jiang-tao, 2010).
Novel Synthetic Approaches
Research also encompasses novel synthetic approaches to create derivatives of triazoloazepines. For instance, new pyrazolo- and triazolo[5,1-c][1,2,4]triazepines were prepared via intermolecular Wittig reaction, highlighting the potential for developing effective drugs from these compounds (Barsy et al., 2000).
Regioselectivity and Cyclization
Research into the regioselectivity of cyclization reactions involving triazolo[4,3-a]azepin compounds has provided insights into the structural determination and synthesis optimization for potential drugs. This includes studies on 1-ethyl-3-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-а]azepin-3-yl)phenyl]thiourea cyclization with α-bromoketone, which led to more thermodynamically advantageous isomers (Perekhoda et al., 2017).
Synthesis of Triazolobenzodiazepine Analogues
Efficient synthesis methods for triazolobenzodiazepine analogues have been developed, showcasing the potential for creating novel compounds with significant yields. This research underlines the versatility and potential pharmacological applications of compounds structurally related to 3-(4-bromophenyl)-3,5,6,7,8,9-hexahydro-2H-[1,2,4]triazolo[4,3-a]azepin-3-ol (Asgari et al., 2019).
Mechanism of Action
Target of Action
Similar compounds, such as pyrazoline derivatives, have been found to interact withacetylcholinesterase (AChE) . AChE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
Similar compounds have shown to affect the activity of ache . Reduced AChE activity can affect normal nerve pulse transmission, leading to dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms .
Biochemical Pathways
The compound may affect biochemical pathways related to oxidative stress. Similar compounds have been found to increase the production of reactive oxygen species (ROS) and malondialdehyde (MDA), a common biomarker for cellular and tissue oxidative injury . Overexpression of ROS has been linked to disease development .
Result of Action
The compound’s action can result in significant changes at the molecular and cellular levels. For instance, similar compounds have been found to reduce AChE activity, leading to behavioral changes and body movement impairment . They also increase the production of ROS and MDA, which can cause cellular damage .
properties
IUPAC Name |
3-(4-bromophenyl)-2,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]azepin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3O/c14-11-7-5-10(6-8-11)13(18)16-15-12-4-2-1-3-9-17(12)13/h5-8,16,18H,1-4,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCFAOXLRPGYSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NNC(N2CC1)(C3=CC=C(C=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)-3,5,6,7,8,9-hexahydro-2H-[1,2,4]triazolo[4,3-a]azepin-3-ol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.